



Application Notes and Protocols: N-Boc Protection of 4-Amino-2-butanol

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Compound of Interest

tert-Butyl (4-hydroxybutan-2-yl)carbamate

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A Note on the Substrate: The following protocol details the N-Boc protection of 4-amino-2-butanol. Initial searches for "4-amino-3-butanol" did not yield a commercially available or well-documented compound, suggesting a potential typographical error in the requested substrate. Therefore, this procedure has been developed for the closely related and readily available isomer, 4-amino-2-butanol. Researchers should verify the identity and availability of their starting material before proceeding.

This protocol provides a comprehensive guide for the N-tert-butoxycarbonyl (Boc) protection of the primary amino group in 4-amino-2-butanol using di-tert-butyl dicarbonate (Boc anhydride). This procedure is widely applicable in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the temporary masking of a reactive amine functionality is required.[1] The selective protection of the amine in the presence of a hydroxyl group is a key feature of this methodology.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the expected product.



| Compound Name | 4-Amino-2-butanol | tert-Butyl (3- hydroxybutyl)carbamate |
|-------------------|------------------------------------|--|
| IUPAC Name | 4-aminobutan-2-ol | tert-butyl (3- hydroxybutyl)carbamate |
| Molecular Formula | C4H11NO | С9Н19NО3 |
| Molecular Weight | 89.14 g/mol [3] | 189.25 g/mol |
| CAS Number | 39884-48-5[3] | 113163-54-3 |
| Appearance | Colorless to pale yellow liquid[4] | Typically a colorless oil or a white solid |
| Boiling Point | 103-104 °C @ 34 mmHg | Not readily available |
| Density | 0.93 g/mL | Not readily available |

Experimental Workflow

Caption: Experimental workflow for the N-Boc protection of 4-amino-2-butanol.

Experimental Protocol

- 1. Materials and Reagents
- 4-Amino-2-butanol (CAS: 39884-48-5)
- Di-tert-butyl dicarbonate ((Boc)₂O) (CAS: 24424-99-5)
- Triethylamine (TEA)
- Dichloromethane (DCM), anhydrous
- 1 M Hydrochloric acid (HCl) solution
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)



- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Ethyl acetate (EtOAc)
- Hexanes
- 2. Equipment
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Separatory funnel
- Rotary evaporator
- Flash chromatography setup
- Standard laboratory glassware
- NMR spectrometer and Mass spectrometer for product characterization
- 3. Procedure
- To a round-bottom flask equipped with a magnetic stir bar, add 4-amino-2-butanol (1.0 g, 11.2 mmol, 1.0 equiv.).
- Dissolve the amine in anhydrous dichloromethane (20 mL).
- Cool the solution to 0 °C in an ice bath.
- In a separate container, dissolve di-tert-butyl dicarbonate (2.68 g, 12.3 mmol, 1.1 equiv.) in a small amount of DCM.



- Slowly add the di-tert-butyl dicarbonate solution to the stirred amine solution at 0 °C.
- Add triethylamine (1.7 mL, 12.3 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.
- Remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Work-up

- Transfer the reaction mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification

- Purify the crude product by flash column chromatography on silica gel.
- Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50% EtOAc in hexanes).
- Combine the fractions containing the pure product, as identified by TLC.
- Remove the solvent under reduced pressure to yield the purified tert-butyl (3hydroxybutyl)carbamate.

6. Characterization

The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the N-Boc protection reaction.

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References

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